Lipophilicity and Hydrogen Bonding: ΔXLogP ≈ −0.9 and ΔHBD = +1 versus the 8-Deoxy Analog (CAS 66074-94-0)
CAS 80155-01-7 exhibits substantially reduced lipophilicity and increased hydrogen bond donor capacity relative to its closest commercially available 8-deoxy analog (5,6,7-trimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, CAS 66074-94-0). The 8-OH group lowers the calculated logP by approximately 0.9 log units (XLogP 2.5 vs. LogP 3.42), introduces one hydrogen bond donor (vs. 0), and increases TPSA by approximately 20 Ų (74.2 vs. 53.99 Ų) [1]. These differences are predicted to alter aqueous solubility, membrane permeability, and oral bioavailability parameters.
| Evidence Dimension | Lipophilicity (XLogP/LogP), Hydrogen Bond Donor count, Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 2.5; HBD = 1; TPSA = 74.2 Ų; MW = 330.34 g/mol (C₁₈H₁₈O₆) |
| Comparator Or Baseline | CAS 66074-94-0 (8-deoxy analog): LogP = 3.4189; HBD = 0; TPSA = 53.99 Ų; MW = 314.33 g/mol (C₁₈H₁₈O₅) |
| Quantified Difference | ΔLogP ≈ −0.92; ΔHBD = +1; ΔTPSA ≈ +20.2 Ų; ΔMW = +16.01 g/mol |
| Conditions | XLogP calculated per basechem.org computational model; LogP and TPSA for comparator per molbase.com database values |
Why This Matters
Procurement of the incorrect analog (CAS 66074-94-0 instead of 80155-01-7) would introduce a compound that is approximately one log unit more lipophilic with zero H-bond donor capacity, fundamentally altering solubility, permeability, and protein binding predictions in ADME screening cascades.
- [1] Basechem. CAS 80155-01-7 Computational Data: XLogP=2.5; H-Bond Donors=1; H-Bond Acceptors=6; TPSA=74.2 Ų. View Source
